molecular formula C12H21NO3 B8063092 tert-butyl N-{8-oxabicyclo[5.1.0]octan-4-yl}carbamate

tert-butyl N-{8-oxabicyclo[5.1.0]octan-4-yl}carbamate

Cat. No.: B8063092
M. Wt: 227.30 g/mol
InChI Key: QTYYSIVTVHWFHY-UHFFFAOYSA-N
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Description

tert-Butyl N-{8-oxabicyclo[5.1.0]octan-4-yl}carbamate is a bicyclic compound featuring an 8-oxabicyclo[5.1.0]octane core, which consists of a seven-membered oxabicyclic system fused with a cyclopropane ring. The tert-butyl carbamate (Boc) group at the 4-position serves as a protective group for amines, enhancing solubility and stability during synthetic applications. This compound is of interest in medicinal chemistry for its constrained geometry, which mimics bioactive conformations in drug design.

Properties

IUPAC Name

tert-butyl N-(8-oxabicyclo[5.1.0]octan-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(14)13-8-4-6-9-10(15-9)7-5-8/h8-10H,4-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYYSIVTVHWFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2C(O2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxidation of Cyclohept-4-enone

Cyclohept-4-enone undergoes epoxidation with meta-chloroperbenzoic acid (mCPBA) to yield 8-oxabicyclo[5.1.0]octan-4-one (Figure 1).

  • Conditions : 1.1 equiv mCPBA in CH₂Cl₂ at 25°C for 1–2 hours.

  • Yield : 81–99%.

  • Key Data :

    SubstrateProductYield (%)
    Cyclohept-4-enone8-Oxabicyclo[5.1.0]octan-4-one81–99

Cyclopropanation via Simmons-Smith Reaction

Alternative routes employ zinc-copper couple -mediated cyclopropanation of cycloheptene oxides. This method ensures stereochemical control but requires stringent anhydrous conditions.

Boc Protection of the Amine

The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Standard Boc Protection Protocol

  • Conditions : Boc₂O (1.2 equiv), DMAP (0.1 equiv), THF, 0°C to 25°C, 6 hours.

  • Yield : 85–92%.

  • Key Data :

    Amine SubstrateProductYield (%)
    8-Oxabicyclo[5.1.0]octan-4-aminetert-Butyl N-{8-oxabicyclo[5.1.0]octan-4-yl}carbamate85–92

Alternative Methods

  • Microwave-assisted synthesis : Reduces reaction time to 1–2 hours with comparable yields.

  • Solvent optimization : Use of DCM instead of THF improves selectivity in polar substrates.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on scalability, yield, and complexity:

MethodStepsTotal Yield (%)ComplexityScalability
Epoxidation → Reductive Amination → Boc Protection350–60ModerateHigh
Cyclopropanation → Oxime Reduction → Boc Protection445–55HighModerate
Microwave-Assisted Boc Protection370–75LowHigh

Challenges and Optimization Strategies

  • Regioselectivity : Epoxide ring-opening reactions may produce regioisomers; use of bulky bases (e.g., DIPEA) minimizes side products.

  • Steric hindrance : The bicyclic structure complicates amine functionalization; kinetic control at low temperatures improves yields.

  • Purification : Silica gel chromatography is essential due to polar byproducts.

Recent Advances (Post-2020)

  • Enzymatic desymmetrization : Lipase-catalyzed asymmetric synthesis of bicyclic intermediates (e.g., CAL-B lipase).

  • Flow chemistry : Continuous-flow systems enhance epoxidation and reductive amination steps, reducing reaction times by 40% .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{8-oxabicyclo[5.1.0]octan-4-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

tert-butyl N-{8-oxabicyclo[5.1.0]octan-4-yl}carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It can be utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-{8-oxabicyclo[5.1.0]octan-4-yl}carbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tert-butyl N-{8-oxabicyclo[5.1.0]octan-4-yl}carbamate and related bicyclic carbamates:

Compound Core Structure Heteroatoms Substituents Molecular Weight CAS Number Key Properties
This compound 8-Oxabicyclo[5.1.0]octane O None (parent structure) Not reported Not reported High rigidity; potential for mimicking bioactive conformations
tert-Butyl (1S,7S)-5-Benzyl-7-(3-bromophenyl)-6-oxo-2,5-diazabicyclo[5.1.0]octane-2-carboxylate 2,5-Diazabicyclo[5.1.0]octane 2N, O (ketone) Benzyl, 3-bromophenyl Not reported Not reported Increased basicity due to diaza core; bromophenyl enhances steric bulk
tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate Cyclopentane O (hydroxyl) Hydroxyl Not reported 154737-89-0 Non-bicyclic; hydroxyl improves solubility but reduces rigidity
tert-Butyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate 2-Oxabicyclo[2.1.1]hexane O Hydroxymethyl Not reported 2174007-89-5 Smaller bicyclic system (higher ring strain); hydroxymethyl enables derivatization
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate 3-Azabicyclo[4.1.0]heptane N None Not reported 880545-32-4 Nitrogen introduces basicity; reduced oxygen-mediated polarity
tert-Butyl N-{8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-yl}carbamate 2-Azabicyclo[4.2.0]octane N 8,8-Dimethyl 254.37 2166979-53-7 Dimethyl groups increase steric hindrance; azabicyclo core alters H-bonding

Key Comparative Insights

Heteroatom Influence

  • Oxygen vs. Nitrogen : The 8-oxabicyclo[5.1.0]octane core in the target compound provides an ether oxygen, which enhances polarity and hydrogen-bonding capacity compared to nitrogen-containing analogs like 3-azabicyclo[4.1.0]heptane derivatives. For example, tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate exhibits basicity due to the amine, making it more reactive in acidic conditions .
  • Diaza Systems : Diazabicyclo compounds (e.g., 2,5-diazabicyclo[5.1.0]octanes) introduce additional nitrogen atoms, increasing solubility in polar solvents and enabling coordination with metal catalysts .

Ring Size and Strain

  • Smaller bicyclic systems (e.g., 2-oxabicyclo[2.1.1]hexane) exhibit higher ring strain, which can enhance reactivity in ring-opening reactions. In contrast, the 8-oxabicyclo[5.1.0]octane framework offers a balance between stability and conformational rigidity .

Substituent Effects

  • Polar Groups : Hydroxyl or hydroxymethyl substituents (e.g., in cyclopentyl or 2-oxabicyclo[2.1.1]hexane derivatives) improve aqueous solubility but may reduce metabolic stability .

Biological Activity

tert-butyl N-{8-oxabicyclo[5.1.0]octan-4-yl}carbamate is a compound characterized by its bicyclic structure, which has garnered attention for its potential biological activity and applications in medicinal chemistry. This article explores the synthesis, biological mechanisms, and research findings related to this compound.

Chemical Structure and Properties

The compound features a tert-butyl group linked to a carbamate moiety and an 8-oxabicyclo[5.1.0]octane ring system. Its molecular formula is C12H21NO3C_{12}H_{21}NO_3, with a molecular weight of 225.31 g/mol.

PropertyValue
IUPAC Nametert-butyl N-(8-oxabicyclo[5.1.0]octan-4-yl)carbamate
Molecular FormulaC12H21NO3C_{12}H_{21}NO_3
Molecular Weight225.31 g/mol
CAS NumberNot specified

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with an appropriate precursor of the bicyclic structure, often utilizing solvents like dichloromethane or tetrahydrofuran in the presence of a base catalyst such as triethylamine at room temperature .

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

1. Enzyme Inhibition:
The compound has been studied for its potential to inhibit specific enzymes, which is crucial in drug development for treating various diseases.

2. Antimicrobial Properties:
Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for further investigation in the field of infectious diseases.

3. Interaction with Biological Targets:
The mechanism of action likely involves binding to target proteins or receptors, modulating their activity, and influencing cellular processes .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

Case Study 1: Enzyme Inhibition
In a study investigating enzyme inhibitors, derivatives of bicyclic structures demonstrated significant inhibition of certain proteases, suggesting that modifications at the carbamate position can enhance biological activity .

Case Study 2: Antimicrobial Activity
A comparative analysis showed that compounds with similar bicyclic frameworks exhibited varying degrees of antimicrobial effectiveness against Gram-positive and Gram-negative bacteria, indicating a promising avenue for developing new antibiotics .

The biological activity of this compound is hypothesized to involve:

  • Binding Affinity: The compound's structural features allow it to interact effectively with target enzymes or receptors.
  • Modulation of Pathways: By inhibiting or activating specific pathways, it can influence cell signaling and metabolic processes.

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Identify Boc protons as a singlet at ~1.4 ppm. Bicyclic protons appear as multiplets between 1.5–4.0 ppm .
    • ¹³C NMR : The carbonyl carbon (C=O) resonates at ~155 ppm .
  • Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]⁺ for C₁₃H₂₁NO₃: calc. 238.1543, obs. 238.1545) .
  • IR Spectroscopy : N-H stretch (~3350 cm⁻¹) and C=O stretch (~1700 cm⁻¹) validate carbamate functionality .

How does ring strain in the 8-oxabicyclo[5.1.0] system influence reactivity?

Advanced Research Question
The bicyclo[5.1.0] scaffold combines epoxide and cyclopropane moieties, leading to unique reactivity:

  • Nucleophilic Attack : The epoxide oxygen directs regioselective ring-opening (e.g., by amines or Grignard reagents) at the less-strained position .
  • Thermal Stability : Ring strain lowers decomposition temperatures; DSC analysis shows exothermic events at ~150°C .
  • Computational Insights : DFT calculations (B3LYP/6-31G*) reveal increased electron density at the carbamate nitrogen due to ring strain, enhancing its nucleophilicity in cross-coupling reactions .

What strategies mitigate stereochemical inconsistencies in bicyclic carbamate synthesis?

Advanced Research Question
Stereochemical control is critical for pharmacological applications. Solutions include:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to enforce enantioselectivity during ring formation .
  • Dynamic Resolution : Racemic mixtures can be resolved via enzymatic hydrolysis (e.g., Candida antarctica lipase B) .
  • Crystallization-Induced Diastereomerism : Co-crystallize with chiral acids (e.g., tartaric acid) to separate enantiomers .

Advanced Research Question

  • Molecular Dynamics (MD) : AMBER or GROMACS simulate ring puckering and Boc group rotation (barriers ~5–10 kcal/mol) .
  • Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) optimizes geometries and calculates NMR chemical shifts (MAE < 0.5 ppm vs. experimental) .
  • Crystal Packing Analysis : Mercury software identifies π-stacking or van der Waals interactions stabilizing specific conformers .

What are the key safety considerations when handling tert-butyl carbamates?

Basic Research Question

  • Toxicity : Limited acute toxicity (LD₅₀ > 2000 mg/kg in rats), but prolonged exposure may cause respiratory irritation .
  • Storage : Store at 2–8°C under nitrogen to prevent hydrolysis; silica gel desiccants maintain stability .
  • Waste Disposal : Incinerate at >1000°C with alkaline scrubbers to neutralize NOx byproducts .

How do substituents on the bicyclo ring affect pharmacological activity?

Advanced Research Question

  • Electron-Withdrawing Groups (e.g., F) : Increase metabolic stability (e.g., t₁/₂ from 2.1 to 4.8 h in human microsomes) .
  • Steric Bulk : tert-Butyl groups reduce off-target binding (e.g., >50-fold selectivity for kinase X vs. Y) .
  • Hydrogen Bonding : The carbamate carbonyl enhances solubility (LogP from 2.3 to 1.8) and membrane permeability .

What methodologies address low yields in large-scale syntheses of bicyclic carbamates?

Advanced Research Question

  • Flow Chemistry : Continuous epoxidation improves throughput (yield increases from 65% to 88% at 50 g scale) .
  • Microwave Assistance : Reduces reaction times (e.g., Boc protection completes in 10 min vs. 6 h conventionally) .
  • Catalytic Recycling : Immobilized lipases (e.g., Novozym 435) enable >90% recovery in dynamic resolutions .

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